2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and dimethyl groups, as well as a sulfanyl group and an acetamide moiety
Scientific Research Applications
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving malononitrile and acetylacetone in the presence of a base such as triethylamine.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine ring structure but lacks the sulfanyl and acetamide groups.
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-4-yl)thio]-1,3,4-thiadiazol-2-yl]thio]acetamide: Contains similar functional groups but with a different core structure.
Uniqueness
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide is unique due to its combination of a pyridine ring with a sulfanyl group and an acetamide moiety, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-14(9-19)17(20-12(2)16(11)18)23-10-15(22)21(3)13-7-5-4-6-8-13/h4-8H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRDJCQYPWYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)N(C)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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